molecular formula C21H24ClN5O2 B10996169 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propan-1-one

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propan-1-one

Cat. No.: B10996169
M. Wt: 413.9 g/mol
InChI Key: JCJWSEYDWVDIPO-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propan-1-one is a complex organic compound that features a combination of piperidine, chlorophenyl, and triazolopyridazine moieties

Preparation Methods

The synthesis of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propan-1-one involves multiple steps, typically starting with the preparation of the piperidine and triazolopyridazine intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine moiety may interact with active sites of enzymes, inhibiting their activity or modulating their function. The piperidine and chlorophenyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar compounds include other triazolopyridazine derivatives and piperidine-based molecules. Compared to these compounds, 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propan-1-one may exhibit unique properties due to the specific combination of functional groups and their spatial arrangement. This uniqueness can result in distinct biological activities and potential therapeutic applications.

Conclusion

This compound is a compound of significant interest in various scientific fields

Properties

Molecular Formula

C21H24ClN5O2

Molecular Weight

413.9 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propan-1-one

InChI

InChI=1S/C21H24ClN5O2/c1-14-18(15(2)25-27-13-23-24-20(14)27)7-8-19(28)26-11-9-21(29,10-12-26)16-3-5-17(22)6-4-16/h3-6,13,29H,7-12H2,1-2H3

InChI Key

JCJWSEYDWVDIPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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